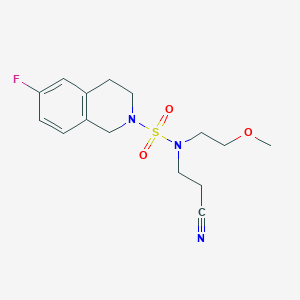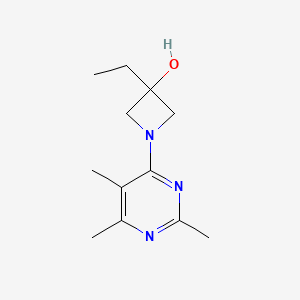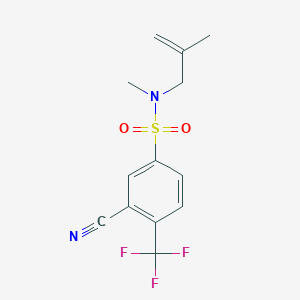
N-(cyanomethyl)-1-(4-iodophenyl)cyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-1-(4-iodophenyl)cyclopropane-1-carboxamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of certain enzymes and has been investigated for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(cyanomethyl)-1-(4-iodophenyl)cyclopropane-1-carboxamide involves the inhibition of FAAH and MAGL enzymes. This leads to an increase in the levels of endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG), which can bind to cannabinoid receptors in the body. This activation of cannabinoid receptors can result in various physiological effects, including pain relief, anti-inflammatory effects, and mood regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(cyanomethyl)-1-(4-iodophenyl)cyclopropane-1-carboxamide are primarily related to its inhibition of FAAH and MAGL enzymes. This results in an increase in the levels of endocannabinoids, which can activate cannabinoid receptors in the body. These receptors are present in various tissues and organs, including the brain, immune system, and peripheral tissues. The activation of these receptors can result in various physiological effects, including pain relief, anti-inflammatory effects, and mood regulation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(cyanomethyl)-1-(4-iodophenyl)cyclopropane-1-carboxamide has several advantages for lab experiments. It is a potent inhibitor of FAAH and MAGL enzymes, which makes it a useful tool for studying the endocannabinoid system. It has also been found to be relatively stable and easy to handle in laboratory settings.
However, there are also some limitations to the use of this compound in lab experiments. It has been found to have some off-target effects, which can complicate the interpretation of experimental results. Additionally, the high potency of this compound can make it difficult to determine the optimal concentration for use in experiments.
Orientations Futures
There are several future directions for the study of N-(cyanomethyl)-1-(4-iodophenyl)cyclopropane-1-carboxamide. One area of research could be the development of more specific inhibitors of FAAH and MAGL enzymes, which could help to minimize off-target effects. Another area of research could be the investigation of the therapeutic potential of this compound in various diseases, such as chronic pain, inflammation, and mood disorders. Additionally, further studies could be conducted to elucidate the precise mechanisms of action of this compound and its effects on the endocannabinoid system.
Méthodes De Synthèse
The synthesis of N-(cyanomethyl)-1-(4-iodophenyl)cyclopropane-1-carboxamide involves the reaction of 4-iodobenzyl cyanide with cyclopropanecarboxylic acid in the presence of a catalyst. The resulting product is a white crystalline solid with a high degree of purity.
Applications De Recherche Scientifique
N-(cyanomethyl)-1-(4-iodophenyl)cyclopropane-1-carboxamide has been investigated for its potential therapeutic applications in various diseases. It has been found to be a potent inhibitor of certain enzymes, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes are involved in the regulation of endocannabinoid signaling, which plays a crucial role in various physiological processes, including pain sensation, inflammation, and mood regulation.
Propriétés
IUPAC Name |
N-(cyanomethyl)-1-(4-iodophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11IN2O/c13-10-3-1-9(2-4-10)12(5-6-12)11(16)15-8-7-14/h1-4H,5-6,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJPCXLXLAFONA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)I)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclopropyl-[4-[5-(trifluoromethoxy)pyridin-2-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B6626426.png)
![3-cyano-N-[(3-hydroxycyclobutyl)methyl]-N-methyl-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B6626432.png)

![6-[2-[Benzyl(methyl)amino]ethylsulfanyl]pyridazine-3-carbonitrile](/img/structure/B6626452.png)
![N-[2-[(2,4-dichlorophenyl)methyl-methylsulfonylamino]ethyl]acetamide](/img/structure/B6626455.png)
![1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-[(1-methylsulfanylcyclopropyl)methyl]urea](/img/structure/B6626459.png)
![N-[3-[[2-(methylamino)-2-oxoethyl]carbamoyl]phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B6626472.png)
![N-[5-chloro-2-(pyrrolidine-1-carbonyl)phenyl]-2-methylpyridine-4-carboxamide](/img/structure/B6626479.png)
![N-[1-[2-(2-methylpropoxy)ethyl]piperidin-4-yl]benzamide](/img/structure/B6626481.png)
![1-[2-(2-methylpropoxy)ethyl]-4-(5-methyl-1H-pyrazol-3-yl)piperazine](/img/structure/B6626491.png)
![methyl 4-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]pyrimidine-5-carboxylate](/img/structure/B6626495.png)
![2-[[4-(4-Bromophenyl)piperidin-1-yl]methyl]pyrimidin-4-amine](/img/structure/B6626505.png)